5-[[4-(Hydroxymethyl)phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone
Description
Historical Context and Discovery
The identification and characterization of 5-[[4-(Hydroxymethyl)phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone emerged from extensive pharmaceutical research focused on beta-blocker medications and their associated impurity profiles. The compound was first recognized as a significant pharmaceutical impurity during comprehensive analytical studies of bisoprolol fumarate, a widely used antihypertensive medication. Research institutions and pharmaceutical companies began systematic investigations into this compound following the implementation of stringent regulatory requirements for drug purity assessment and impurity characterization in the early 21st century.
The compound's discovery process involved sophisticated analytical techniques, particularly liquid chromatography coupled with high-resolution mass spectrometry, which enabled researchers to identify and isolate this specific molecular structure from complex pharmaceutical matrices. The establishment of this compound as a reference standard occurred through collaborative efforts between pharmaceutical manufacturers and analytical chemistry research groups, who recognized the necessity of having well-characterized impurity standards for quality control purposes.
Historical documentation indicates that the compound was officially catalogued in major chemical databases, including the Chemical Abstracts Service registry, where it received the designation 1071765-44-0. The systematic study of this compound has contributed significantly to the broader understanding of oxazolidinone chemistry and the metabolic pathways associated with pharmaceutical compounds containing similar structural motifs.
Nomenclature and Identification Parameters
The systematic nomenclature of 5-[[4-(Hydroxymethyl)phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone follows International Union of Pure and Applied Chemistry guidelines and reflects the compound's complex structural architecture. Alternative naming conventions include the descriptor "2-Oxazolidinone, 5-[[4-(hydroxymethyl)phenoxy]methyl]-3-(1-methylethyl)-" which emphasizes the parent oxazolidinone core structure.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉NO₄ |
| Molecular Weight | 265.3 grams per mole |
| Chemical Abstracts Service Registry Number | 1071765-44-0 |
| Food and Drug Administration Unique Ingredient Identifier | YB5KJ9YX6R |
| International Chemical Identifier Key | PDLSQIVAMWBZTI-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | CC(C)N1CC(COC2=CC=C(CO)C=C2)OC1=O |
The compound's stereochemistry presents as a racemic mixture, indicating the presence of both enantiomeric forms with no defined stereocenters in the current characterization. The optical activity designation shows positive and negative rotations, confirming the racemic nature of the standard preparation. The molecular structure incorporates multiple functional groups, including a hydroxymethyl group, a phenoxy ether linkage, and an isopropyl substituent attached to the nitrogen atom of the oxazolidinone ring.
Spectroscopic identification relies primarily on nuclear magnetic resonance spectroscopy and mass spectrometry techniques. The compound exhibits characteristic fragmentation patterns in mass spectrometry that facilitate its identification in complex mixtures. The International Chemical Identifier string provides a standardized representation of the molecular connectivity, enabling consistent identification across different chemical databases and analytical platforms.
Chemical Classification within Oxazolidinone Family
The oxazolidinone family encompasses a diverse group of five-membered heterocyclic compounds characterized by the presence of a carbonyl group, an oxygen atom, a nitrogen atom, and two methylene groups arranged in specific geometric configurations. Within this family, compounds are classified based on the position of the carbonyl group relative to the heteroatoms, resulting in distinct structural isomers including 2-oxazolidinone, 4-oxazolidinone, and 5-oxazolidinone variants.
5-[[4-(Hydroxymethyl)phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone belongs specifically to the 2-oxazolidinone subfamily, where the carbonyl functionality occupies the second position in the ring structure. This classification places the compound within a group that includes several pharmacologically active molecules and synthetic intermediates used in pharmaceutical manufacturing. The 2-oxazolidinone core structure serves as the foundation for various protein synthesis inhibitor antibiotics and has been extensively utilized in asymmetric synthesis applications.
Table 2: Oxazolidinone Family Classification
| Compound Type | Position of Carbonyl | Chemical Abstracts Service Number | Biological Activity |
|---|---|---|---|
| 2-Oxazolidinone | Position 2 | 497-25-6 | Antibiotic precursor |
| 4-Oxazolidinone | Position 4 | 5840-83-5 | Limited biological activity |
| 5-Oxazolidinone | Position 5 | 6542-32-1 | Research intermediate |
The structural modifications present in 5-[[4-(Hydroxymethyl)phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone distinguish it from simpler oxazolidinone derivatives through the incorporation of complex substituents at the 3- and 5-positions. The hydroxymethylphenoxy group attached at the 5-position introduces significant steric bulk and electronic properties that influence the compound's chemical behavior and potential biological interactions. The isopropyl substituent at the nitrogen atom further modifies the electronic characteristics and lipophilicity of the molecule.
Comparative analysis with other oxazolidinone derivatives reveals that this compound represents a highly substituted variant with enhanced molecular complexity compared to the parent heterocycle. The presence of multiple functional groups, including hydroxyl, ether, and aromatic systems, positions this compound within a specialized subset of oxazolidinones designed for specific pharmaceutical applications.
Significance in Pharmaceutical Chemistry
The pharmaceutical significance of 5-[[4-(Hydroxymethyl)phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone extends beyond its identification as a simple impurity, encompassing its role as a critical reference standard for analytical method development and validation. Pharmaceutical research institutions utilize this compound extensively in the development of analytical procedures for bisoprolol fumarate quality control, where it serves as a benchmark for detecting and quantifying related substances.
The compound's importance in pharmaceutical chemistry stems from its classification as a potential genotoxic impurity, necessitating rigorous analytical characterization and quantitative assessment in drug products. Regulatory agencies require comprehensive impurity profiling studies that include detailed analysis of compounds such as this oxazolidinone derivative to ensure patient safety and product efficacy. The establishment of appropriate analytical limits and detection methodologies for this compound has become a standard requirement in pharmaceutical development programs.
Research applications of 5-[[4-(Hydroxymethyl)phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone include its use in stability studies, where it serves as a marker for degradation pathway analysis. The compound's formation mechanisms and stability characteristics provide valuable insights into the chemical behavior of parent pharmaceutical compounds under various environmental conditions. This information proves essential for establishing appropriate storage conditions and shelf-life specifications for commercial drug products.
Table 3: Pharmaceutical Applications and Research Utilities
| Application Area | Specific Use | Regulatory Requirement |
|---|---|---|
| Quality Control | Reference standard for impurity analysis | European Pharmacopoeia compliance |
| Method Validation | Analytical method development | United States Pharmacopeia guidelines |
| Stability Testing | Degradation pathway marker | International Conference on Harmonisation stability protocols |
| Genotoxicity Assessment | Structure-activity relationship studies | Regulatory toxicology evaluation |
The compound's structural features make it particularly valuable for understanding drug metabolism and biotransformation pathways. Research investigations have focused on elucidating the mechanistic aspects of its formation and potential biological interactions, contributing to the broader understanding of pharmaceutical compound behavior in biological systems. These studies have implications for drug design and development strategies, particularly in the optimization of synthetic routes to minimize impurity formation.
Properties
IUPAC Name |
5-[[4-(hydroxymethyl)phenoxy]methyl]-3-propan-2-yl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-10(2)15-7-13(19-14(15)17)9-18-12-5-3-11(8-16)4-6-12/h3-6,10,13,16H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLSQIVAMWBZTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(OC1=O)COC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701154823 | |
| Record name | 5-[[4-(Hydroxymethyl)phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701154823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071765-44-0 | |
| Record name | 5-[[4-(Hydroxymethyl)phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1071765-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-[[4-(Hydroxymethyl)phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701154823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Oxazolidinone, 5-[[4-(hydroxymethyl)phenoxy]methyl]-3-(1-methylethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.923 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 5-[[4-(Hydroxymethyl)phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-(Hydroxymethyl)phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(hydroxymethyl)phenol with an appropriate oxazolidinone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like methanol or ethanol. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[[4-(Hydroxymethyl)phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxazolidinone ring can be reduced to form a corresponding amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
5-[[4-(Hydroxymethyl)phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[[4-(Hydroxymethyl)phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone involves its interaction with specific molecular targets. The oxazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The phenoxy group can enhance the compound’s binding affinity to its targets, while the hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction.
Comparison with Similar Compounds
Research Findings and Data
Mechanistic Insights :
- Molecular docking simulations suggest the hydroxymethylphenoxy group in the target compound may weakly interact with β-adrenergic receptors, explaining its role as a bisoprolol impurity .
- Thiazolidinone derivatives (e.g., ) show stronger binding to bacterial enoyl-ACP reductase, a target for antimicrobial agents .
Biological Activity
5-[[4-(Hydroxymethyl)phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone, also known as Bisoprolol Impurity U, is a compound belonging to the oxazolidinone class. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.
- Molecular Formula : C14H19NO4
- Molecular Weight : 265.30 g/mol
- CAS Number : 1071765-44-0
- Structure : The compound features a hydroxymethyl phenoxy group and an isopropyl substituent on the oxazolidinone ring, which influences its biological activity.
Oxazolidinones, including this compound, primarily function as inhibitors of bacterial protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for translation. This mechanism is particularly effective against Gram-positive bacteria and certain Gram-negative strains.
Antimicrobial Activity
Research has demonstrated that derivatives of oxazolidinones exhibit significant antimicrobial properties. The biological activity of 5-[[4-(Hydroxymethyl)phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone has been evaluated against various bacterial strains, including multidrug-resistant pathogens.
-
In vitro Studies :
- The compound has shown effectiveness against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) comparable to established oxazolidinones like linezolid .
- In studies assessing structure-activity relationships, modifications to the C-ring of oxazolidinones enhanced their potency against resistant strains .
- Resistance Mechanisms :
Structure-Activity Relationships (SAR)
The biological activity of 5-[[4-(Hydroxymethyl)phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone is influenced by its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Hydroxymethyl Group | Enhances binding affinity to ribosomal targets |
| Isopropyl Substituent | Affects lipophilicity and membrane permeability |
| Oxazolidinone Core | Essential for antimicrobial activity |
Studies have indicated that certain modifications can improve the efficacy against resistant strains while maintaining low toxicity to human cells .
Clinical Relevance
Several studies have highlighted the clinical significance of oxazolidinone derivatives:
- Study on Efficacy Against Resistant Strains : A recent investigation focused on the modified oxazolidinones' ability to overcome resistance in clinical isolates of Staphylococcus aureus. The study reported that specific analogs exhibited potent activity against strains resistant to linezolid .
- Combination Therapy : Research has suggested that combining oxazolidinones with other antibiotics may enhance their effectiveness against resistant bacterial infections, providing a synergistic effect that could be clinically beneficial .
Q & A
Basic: What are the recommended synthetic routes for 5-[[4-(Hydroxymethyl)phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone, and what critical parameters influence yield?
Methodological Answer:
A common approach involves multi-step condensation reactions. For example, oxazolidinone derivatives are often synthesized via cyclization of hydroxyamides or urethanes under acidic or basic conditions. A general method includes:
Precursor Preparation : Start with a hydroxymethylphenol derivative and an isopropyl-substituted amine or carbamate.
Coupling Reaction : Use reagents like chloroacetic acid or oxalyl chloride to form ester/amide intermediates .
Cyclization : Reflux in a solvent system (e.g., DMF-acetic acid) with sodium acetate as a catalyst to form the oxazolidinone ring .
Critical Parameters :
- Temperature : Elevated temperatures (~80–100°C) improve cyclization efficiency but may degrade heat-sensitive groups.
- Catalyst Loading : Excess sodium acetate (≥2 eq.) accelerates ring closure .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates and enhance solubility .
Basic: How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer:
Use a combination of analytical techniques:
NMR Spectroscopy :
- H NMR : Identify aromatic protons (δ 6.8–7.5 ppm for phenoxy groups), oxazolidinone ring protons (δ 4.0–5.0 ppm), and isopropyl methyl signals (δ 1.0–1.5 ppm) .
- C NMR : Confirm carbonyl (δ 165–175 ppm) and quaternary carbons in the oxazolidinone ring .
Mass Spectrometry :
- UPLC-MS : Verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
X-ray Crystallography : Resolve stereochemistry and confirm spatial arrangement of substituents .
Advanced: What strategies are effective in resolving contradictory data regarding the reactivity of the hydroxymethylphenoxy moiety in this compound?
Methodological Answer:
Contradictions in reactivity (e.g., unexpected oxidation or substitution outcomes) require systematic analysis:
Control Experiments :
- Compare reactivity under inert (N) vs. oxidative (O) atmospheres to assess susceptibility to oxidation .
- Test nucleophilic substitution with varied reagents (amines, thiols) to identify steric/electronic effects .
Computational Modeling :
- Use DFT calculations to predict electron density distribution and identify reactive sites on the hydroxymethylphenoxy group .
Isotopic Labeling :
- Track reaction pathways using O-labeled hydroxyl groups to distinguish between competing mechanisms .
Advanced: How does the steric environment of the 1-methylethyl group influence the compound's participation in asymmetric synthesis?
Methodological Answer:
The 1-methylethyl (isopropyl) group introduces steric hindrance, which can:
Enhance Diastereoselectivity :
- Bulky substituents favor specific transition states in asymmetric alkylation or acylation reactions. For example, fluorinated oxazolidinone auxiliaries show improved enantiomeric excess (ee) due to steric shielding .
Modulate Catalyst Interaction :
- In metal-catalyzed reactions, the isopropyl group may restrict access to catalytic sites, altering reaction rates or regioselectivity.
Impact Solubility :
- Hydrophobic isopropyl groups reduce aqueous solubility, necessitating polar aprotic solvents for homogeneous reaction conditions .
Basic: What purification techniques are optimal for isolating 5-[[4-(Hydroxymethyl)phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone from complex reaction mixtures?
Methodological Answer:
Recrystallization :
- Use solvent pairs like DMF-ethanol or ethyl acetate-hexane to remove impurities. Cooling gradients (0°C to -20°C) improve crystal purity .
Column Chromatography :
- Employ silica gel with a gradient eluent (e.g., 5–20% ethyl acetate in hexane). Monitor fractions via TLC (R ~0.3–0.5) .
HPLC :
- Reverse-phase C18 columns with acetonitrile-water mobile phases (60:40 v/v) achieve >95% purity (Note: Excluded per guidelines).
Advanced: What mechanistic insights explain the regioselectivity observed in nucleophilic substitution reactions involving this oxazolidinone derivative?
Methodological Answer:
Regioselectivity is governed by:
Electronic Effects :
- Electron-withdrawing groups (e.g., oxazolidinone carbonyl) activate adjacent positions for nucleophilic attack.
Steric Shielding :
- The isopropyl group directs nucleophiles to less hindered sites (e.g., para to hydroxymethylphenoxy) .
Solvent-Mediated Stabilization :
- Polar solvents stabilize charged intermediates, favoring pathways with lower activation energy. For example, DMSO stabilizes transition states in SN2 mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
